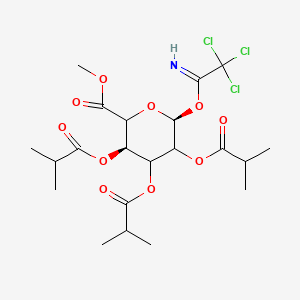
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir is a derivative of Penciclovir, a synthetic acyclic guanine derivative with antiviral activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir typically involves the modification of PenciclovirThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process may include steps such as crystallization, purification, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxo group to hydroxyl.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce hydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
2-Deamino-(2,3-dihydro-2-oxo) Penciclovir has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its antiviral properties, particularly against herpes simplex virus.
Industry: Utilized in the development of antiviral drugs and formulations.
Wirkmechanismus
The mechanism of action of 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir involves its conversion to active metabolites that inhibit viral DNA polymerase. This inhibition prevents the replication of the virus within infected cells. The molecular targets include viral thymidine kinase and DNA polymerase, which are essential for viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Deamino-(2,3-dihydro-2-oxo) Penciclovir include:
Penciclovir: The parent compound with similar antiviral properties.
Acyclovir: Another antiviral agent with a similar mechanism of action.
Ganciclovir: A related compound used in the treatment of cytomegalovirus infections.
Uniqueness
This compound is unique due to its specific structural modifications, which may enhance its antiviral activity and selectivity. These modifications can result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antiviral agents .
Eigenschaften
Molekularformel |
C21H30Cl3NO10 |
|---|---|
Molekulargewicht |
562.8 g/mol |
IUPAC-Name |
methyl (3R,6S)-3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C21H30Cl3NO10/c1-8(2)15(26)31-11-12(32-16(27)9(3)4)14(33-17(28)10(5)6)19(34-13(11)18(29)30-7)35-20(25)21(22,23)24/h8-14,19,25H,1-7H3/t11-,12?,13?,14?,19+/m1/s1 |
InChI-Schlüssel |
CCIDTXJAPRZHSL-UOTCYGQVSA-N |
Isomerische SMILES |
CC(C)C(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC(=N)C(Cl)(Cl)Cl)OC(=O)C(C)C)OC(=O)C(C)C |
Kanonische SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


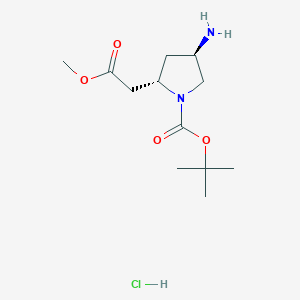
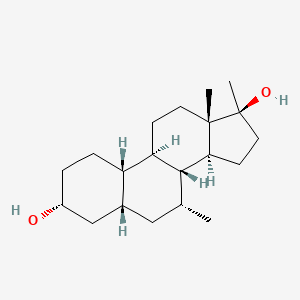

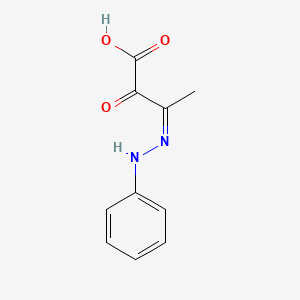
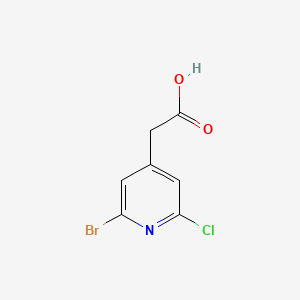
![(2R,4S,5R,6R)-5-Acetamido-2-(((((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)-6-((1R,2R)-3-(3-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)-1,2-dihydroxypropyl)-4-hydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B13450274.png)
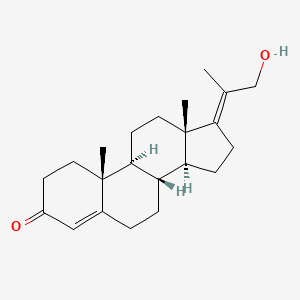
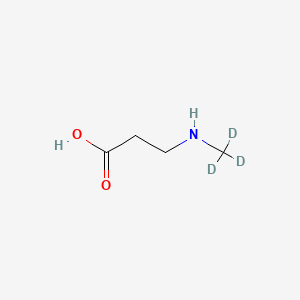

![4-[(2Z)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13450312.png)
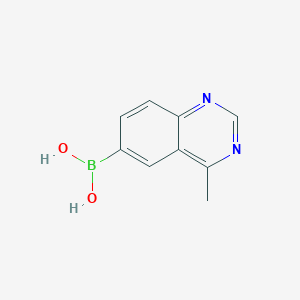
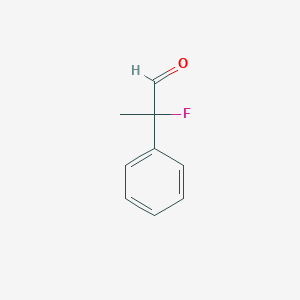
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)

